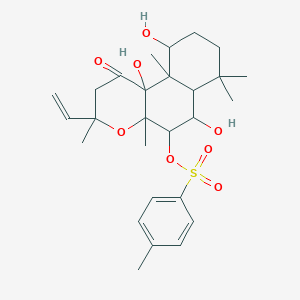

7-Tosyl-7-desacetylforskolin

Description

Properties

CAS No. |

84010-23-1 |

|---|---|

Molecular Formula |

C27H38O8S |

Molecular Weight |

522.7 g/mol |

IUPAC Name |

(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C27H38O8S/c1-8-24(5)15-19(29)27(31)25(6)18(28)13-14-23(3,4)21(25)20(30)22(26(27,7)35-24)34-36(32,33)17-11-9-16(2)10-12-17/h8-12,18,20-22,28,30-31H,1,13-15H2,2-7H3 |

InChI Key |

NLJGHYOGIOVFGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(CCC(C3(C4(C2(OC(CC4=O)(C)C=C)C)O)C)O)(C)C)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Chemical Modifications of 7 Tosyl 7 Desacetylforskolin

Synthetic Pathways to Desacetylforskolin Intermediates

The journey towards 7-tosyl-7-desacetylforskolin begins with the selective deacetylation of forskolin (B1673556). Forskolin possesses two acetyl groups, at the C-1 and C-7 positions. The C-7 acetyl group is more labile and can be selectively removed under mild basic conditions to yield 7-desacetylforskolin. This selective hydrolysis is a critical first step in the semisynthesis of many forskolin derivatives. nih.govnih.gov

The reaction is typically carried out by treating forskolin with a mild base, such as potassium carbonate, in a protic solvent like methanol (B129727). The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure the selective removal of the C-7 acetyl group while minimizing the formation of the fully deacetylated product, 1,7-dideacetylforskolin.

| Reactant | Reagents and Conditions | Product | Yield |

| Forskolin | K₂CO₃, Methanol, Room Temperature | 7-Desacetylforskolin | High |

Regiospecific Functionalization at the C-7 Position with Tosyl Group

With 7-desacetylforskolin in hand, the next step is the regiospecific introduction of a tosyl (p-toluenesulfonyl) group at the C-7 hydroxyl function. The tosyl group is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile intermediate for further chemical modifications.

The tosylation is achieved by reacting 7-desacetylforskolin with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270) or a tertiary amine like triethylamine, in an aprotic solvent such as dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction. The reaction is generally carried out at low temperatures to enhance selectivity and minimize side reactions. The hydroxyl group at the C-7 position is more sterically accessible than the hydroxyl groups at C-1, C-6, and C-9, which facilitates the regiospecific tosylation at this position.

| Reactant | Reagents and Conditions | Product |

| 7-Desacetylforskolin | p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane, 0 °C to Room Temperature | This compound |

Preparation of Structurally Related Forskolin Analogues for Comparative Studies

The strategic placement of the tosyl group at the C-7 position of 7-desacetylforskolin opens up a plethora of possibilities for the synthesis of novel forskolin analogs. The tosylate can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at this position. This approach has been instrumental in structure-activity relationship (SAR) studies aimed at developing forskolin derivatives with improved pharmacological profiles.

For instance, nucleophilic substitution with amines can lead to the formation of amino-forskolin derivatives. Similarly, reaction with azide (B81097) ions, followed by reduction, can also yield amino analogs. The introduction of different functional groups at the C-7 position can modulate the compound's polarity, solubility, and interaction with its biological targets.

| Starting Material | Nucleophile | Resulting C-7 Functional Group | Potential Analog Class |

| This compound | Alkylamines | Secondary/Tertiary Amino | Amino-forskolin derivatives |

| This compound | Azide (N₃⁻) | Azido | Precursor to amino-forskolin derivatives |

| This compound | Thiols (RSH) | Thioether | Thio-forskolin derivatives |

| This compound | Halides (e.g., I⁻, Br⁻) | Halogen | Halo-forskolin derivatives |

Semisynthetic Methodologies for Forskolin Derivative Production

The production of forskolin derivatives largely relies on semisynthetic methodologies, starting from the naturally abundant forskolin. The conversion of forskolin to this compound is a prime example of a key semisynthetic transformation that enables the diversification of the forskolin scaffold. muni.cz

Isolation of Forskolin: Extraction and purification of forskolin from the roots of Coleus forskohlii.

Selective Deacetylation: Formation of the 7-desacetylforskolin intermediate.

Activation of the C-7 Hydroxyl Group: Tosylation to create a reactive intermediate.

Nucleophilic Displacement: Introduction of a wide array of functional groups to generate a library of novel forskolin analogs.

This semisynthetic approach is highly efficient as it leverages the complex, stereochemically rich core of the natural product, which is challenging to construct through total synthesis. nih.govscispace.com The modifications at the C-6 and C-7 positions have been particularly fruitful in generating analogs with altered isoform selectivity for adenylyl cyclase. muni.cz The development of water-soluble derivatives has also been a significant focus to improve the pharmaceutical properties of forskolin.

Advanced Spectroscopic and Analytical Characterization Methodologies for 7 Tosyl 7 Desacetylforskolin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products and their derivatives, including 7-Tosyl-7-desacetylforskolin. By analyzing the chemical shifts, coupling constants, and through-space correlations in both ¹H and ¹³C NMR spectra, the precise stereochemistry and connectivity of the molecule can be determined.

The ¹H NMR spectrum is expected to show characteristic signals for the tosyl group, including aromatic protons in the range of 7-8 ppm and a methyl singlet around 2.4 ppm. The proton at C7 would experience a significant downfield shift due to the electron-withdrawing nature of the tosyl group. The absence of the acetyl methyl singlet, typically observed around 2.1 ppm in forskolin (B1673556), would be a key indicator of the desacetyl modification.

In the ¹³C NMR spectrum, the carbons of the tosyl group would introduce new signals in the aromatic region (120-150 ppm) and a methyl signal around 21 ppm. The C7 carbon would be deshielded, resulting in a downfield shift compared to its position in 7-desacetylforskolin.

Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-7 | ~5.5 - 6.0 | d | Shifted downfield due to tosyl group |

| Tosyl-CH₃ | ~2.4 | s | Characteristic singlet for tosyl methyl |

| Tosyl-Ar-H | ~7.3 - 7.8 | m | Aromatic protons of the tosyl group |

| H-12α | ~3.1 | d |

Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-7 | ~80 - 85 | Deshielded by the tosyl group |

| C-1 | ~215 | Ketone carbonyl |

| Tosyl-CH₃ | ~21.5 |

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and deduce the structural formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn confirms its elemental composition.

In electrospray ionization (ESI) mass spectrometry, this compound is expected to form protonated molecules [M+H]⁺ in positive ion mode and adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The predicted monoisotopic mass of this compound (C₂₇H₃₆O₇S) is approximately 504.22 g/mol .

Tandem mass spectrometry (MS/MS) experiments would be crucial for structural confirmation. The fragmentation pattern would likely involve the neutral loss of the tosyl group (p-toluenesulfonic acid, 172 Da) and successive losses of water molecules from the hydroxyl groups. The fragmentation of the forskolin backbone would produce characteristic ions. For instance, a proposed fragmentation pathway for forskolin involves cleavages of the C-ring and neutral losses of H₂O, CH₂CO, and CO. mdpi.com A similar pattern, with modifications due to the tosyl group, would be expected for this compound.

Expected Key Ions in the ESI-MS/MS Spectrum of this compound

| Ion | m/z (predicted) | Description |

|---|---|---|

| [M+H]⁺ | 505.228 | Protonated molecule |

| [M+Na]⁺ | 527.210 | Sodium adduct |

| [M+H - H₂O]⁺ | 487.217 | Loss of one water molecule |

Chromatographic Separations for Purity Assessment and Isolation of Isomers

Chromatographic techniques are fundamental for assessing the purity of this compound and for isolating any potential isomers. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly employed methods for the analysis of forskolin and its derivatives. capes.gov.brresearchgate.netresearchgate.netphytojournal.com

For HPLC analysis, a reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. phytojournal.com The retention time of this compound would be longer than that of forskolin and 7-desacetylforskolin due to the increased lipophilicity imparted by the tosyl group. Detection is commonly performed using a UV detector at a wavelength of around 210 nm. phytojournal.com

TLC provides a rapid and simple method for monitoring reaction progress and assessing purity. A suitable mobile phase for the TLC of forskolin derivatives often includes a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or acetone. The Rf value of this compound would be higher than that of more polar forskolin derivatives.

Typical Chromatographic Conditions for the Analysis of Forskolin Derivatives

| Technique | Stationary Phase | Mobile Phase (example) | Detection |

|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile:Water gradient | UV at 210 nm |

X-ray Crystallography for Absolute Configuration Determination of Related Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at an atomic level, thereby unequivocally establishing its absolute configuration. While a crystal structure for this compound has not been reported, the principles of this technique are well-established and have been applied to other forskolin-related compounds. researchgate.net

For a molecule with multiple stereocenters like this compound, X-ray crystallography would provide definitive proof of the relative and absolute stereochemistry, confirming the configurations at each chiral center. The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Forskolin |

| 7-desacetylforskolin |

Molecular and Cellular Mechanism of Action Studies of 7 Tosyl 7 Desacetylforskolin

Differential Modulation of Adenylyl Cyclase Activity

The interaction of 7-Tosyl-7-desacetylforskolin with adenylyl cyclase, a key enzyme in cellular signaling, is markedly different from that of forskolin (B1673556). This distinction highlights the critical role of the chemical structure in determining the biological activity of forskolin derivatives.

Comparative Analysis of Adenylyl cyclase Activation Profiles with Forskolin and Other Analogs in Cellular Membranes

Research conducted on rat adipocyte membranes provides a clear comparison of how various forskolin analogs activate adenylyl cyclase. Forskolin itself is a potent activator of this enzyme. Modifications to the forskolin molecule, however, significantly alter this activity.

Forskolin was identified as the most potent activator of adenylyl cyclase among the compounds tested, with an EC50 value of 2 µM. The analog 7-desacetylforskolin was found to be less potent, exhibiting an EC50 of 20 µM. Another derivative, 7-beta-[gamma-(N'-methylpiperazino)-butyryloxy]-7-desacetylforskolin, showed a potency with an EC50 of 3 µM. This demonstrates that structural changes, particularly at the 7-position, directly influence the ability of these compounds to stimulate adenylyl cyclase. The varying potencies across different analogs underscore the feasibility of designing isoform-selective activators or inhibitors of adenylyl cyclase.

| Compound | EC50 (µM) for Adenylyl Cyclase Activation |

|---|---|

| Forskolin | 2 |

| 7-beta-[gamma-(N'-methylpiperazino)-butyryloxy]-7-desacetylforskolin | 3 |

| 7-desacetylforskolin | 20 |

| This compound | No stimulation observed |

| 1,9-dideoxyforskolin | No stimulation observed |

Specific Absence of Direct Adenylyl Cyclase Stimulation by this compound

In stark contrast to forskolin and some of its other derivatives, this compound demonstrated a complete lack of ability to stimulate adenylyl cyclase. Studies showed that even at concentrations up to 100 µM, this compound did not activate the enzyme in rat adipocyte membranes. This finding is significant as it separates the compound's effects from the cyclic AMP signaling pathway typically associated with forskolin. Another analog, 1,9-dideoxyforskolin, also failed to produce any stimulation, further indicating that specific structural features are essential for adenylyl cyclase activation.

Interactions with Glucose Transporters and Associated Cellular Events

While inactive at the adenylyl cyclase level, this compound is an active modulator of glucose transport systems.

Inhibition of Glucose Transport Mechanisms in Adipocyte Plasma Membranes

Despite its inability to activate adenylyl cyclase, this compound was found to be an effective inhibitor of glucose transport in adipocyte plasma membranes. This indicates that the structural requirements for interacting with the glucose transporter are distinct from those for activating adenylyl cyclase. The study demonstrated that forskolin and all tested analogs, including this compound, were capable of fully inhibiting glucose transport.

Modulatory Effects on Cytochalasin B Binding Sites

The mechanism of glucose transport inhibition is linked to the interaction with specific binding sites on the glucose transporter protein. Cytochalasin B, a known inhibitor of glucose transport, binds to these transporters. Research has shown that forskolin and its analogs, including this compound, inhibit the binding of cytochalasin B to rat adipocyte membranes. This suggests that these forskolin derivatives exert their inhibitory effect on glucose transport by competing with or allosterically modulating the cytochalasin B binding site on the glucose transporter protein.

Comparative Potency Assessment for Glucose Transport Inhibition Among Forskolin Derivatives

The potency of glucose transport inhibition varies among the different forskolin derivatives. The order of potency for this inhibition was determined to be: forskolin > 7-beta-[gamma-(N'-methylpiperazino)-butyryloxy]-7-desacetylforskolin > 7-desacetylforskolin > this compound > 1,9-dideoxyforskolin. This hierarchy demonstrates a clear structure-activity relationship for the interaction with the glucose transporter.

| Compound | EC50 (µM) for Glucose Transport Inhibition |

|---|---|

| Forskolin | 0.24 |

| 7-beta-[gamma-(N'-methylpiperazino)-butyryloxy]-7-desacetylforskolin | 1.8 |

| 7-desacetylforskolin | 7.1 |

| This compound | 8.8 |

| 1,9-dideoxyforskolin | 12.8 |

Investigation of Cyclic AMP (cAMP)-Independent Mechanisms of Action

While the parent compound, forskolin, is well-documented as a potent activator of adenylyl cyclase, leading to a surge in intracellular cyclic AMP (cAMP), studies on its derivative, this compound, have revealed a distinct and contrasting mechanism of action. Research has demonstrated that this compound does not stimulate adenylyl cyclase, indicating that its biological effects are mediated through pathways independent of cAMP.

One of the key cAMP-independent mechanisms identified for this compound is the inhibition of glucose transport. A study focusing on rat adipocyte plasma membranes found that while forskolin and some of its other analogues potently activated adenylyl cyclase, this compound, even at concentrations up to 100 microM, showed no such activity. In stark contrast, it was found to be a capable inhibitor of glucose transport. This inhibitory effect was quantified, with an EC50 value of 8.8 microM.

The same study further elucidated this mechanism by examining the compound's interaction with cytochalasin B binding. Cytochalasin B is a known inhibitor of glucose transport, and its binding to glucose transporters is a key aspect of its function. It was observed that this compound inhibited cytochalasin B binding to rat adipocyte membranes. This finding suggests that this compound exerts its inhibitory effect on glucose transport by directly interacting with glucose transporters at a site that overlaps with the cytochalasin B binding site.

These findings underscore a significant divergence in the molecular activity of this compound compared to forskolin. The structural modifications in this derivative evidently abolish its ability to activate adenylyl cyclase, while conferring upon it the capacity to modulate other crucial cellular processes, such as glucose transport, through a cAMP-independent pathway.

Table 1: Comparative Effects of Forskolin Analogues on Adenylate Cyclase Activation and Glucose Transport Inhibition

| Compound | Adenylate Cyclase Activation (EC50) | Glucose Transport Inhibition (EC50) |

| Forskolin | 2 µM | 0.24 µM |

| 7-beta-[gamma-(N'-methylpiperazino)butyryloxy]-7-desacetylforskolin | 3 µM | 1.8 µM |

| 7-desacetylforskolin | 20 µM | 7.1 µM |

| This compound | No activation at 100 µM | 8.8 µM |

| 1,9-dideoxyforskolin | No activation at 100 µM | 12.8 µM |

Exploration of Additional Cellular Signaling Pathway Perturbations (e.g., protein phosphorylation cascades)

The investigation into the broader effects of this compound on other cellular signaling pathways, including protein phosphorylation cascades, is an area that requires further in-depth research. While its inhibitory action on glucose transporters represents a significant perturbation of a key cellular signaling pathway, its influence on other signaling networks is not as well-characterized.

Studies on the parent compound, forskolin, and some of its other derivatives have suggested potential interactions with various signaling molecules. For instance, forskolin has been shown to affect calcium currents and inhibit Protein Kinase C (PKC)-stimulated Mitogen-Activated Protein Kinase (MAPK) and RAF-1. Furthermore, another forskolin analogue, 1,9-dideoxyforskolin, which also does not activate adenylyl cyclase, has been found to stimulate PKC activity in certain cell lines.

However, it is crucial to note that these findings pertain to forskolin and other derivatives, and cannot be directly extrapolated to this compound. The unique structural modifications of this compound, which render it incapable of activating adenylyl cyclase, may also dictate a distinct profile of interactions with other signaling pathways.

At present, there is a lack of specific studies in the available research that directly investigate the effects of this compound on protein phosphorylation cascades or other major signaling pathways beyond its established role as a glucose transport inhibitor. Therefore, while it is plausible that this compound may influence other cellular signaling events, further targeted research is necessary to elucidate these potential mechanisms and understand the full scope of its biological activity.

Structure Activity Relationship Sar Studies Involving 7 Tosyl 7 Desacetylforskolin

Consequence of C-7 Modification on Biochemical Activities

Modifications at the C-7 position of the forskolin (B1673556) backbone have been shown to significantly impact its activity. The parent compound, forskolin, possesses an acetoxy group at this position. In 7-Tosyl-7-desacetylforskolin, this is replaced by a tosyl group after deacetylation.

Research on various forskolin analogues has demonstrated that the C-7 position is tolerant to a range of modifications, with derivatives at the 6β- and 7β-hydroxy functions generally retaining activity. However, the nature of the substituent at C-7 can influence the potency and efficacy of the compound. For instance, the replacement of the acetyl group with other functionalities can alter the molecule's interaction with the active site of adenylyl cyclase. The introduction of a bulky and electronically different tosyl group in place of the smaller acetyl group is expected to alter the binding affinity and conformational dynamics of the ligand-enzyme complex. Studies on 7-deacetyl-forskolin show that it is as effective as forskolin in promoting the assembly of the catalytic subunits of adenylyl cyclase, but has a lower efficacy in stimulating catalysis, suggesting that the C-7 substituent plays a role in the activation process.

Role of the Tosyl Moiety in Specific Ligand-Target Interactions

The tosyl (p-toluenesulfonyl) group is a significant functional group in organic chemistry, known for its properties as an excellent leaving group. In the context of this compound, the tosyl moiety introduces several key features that can influence its interaction with biological targets.

The tosyl group is considerably larger than the acetyl group in forskolin, which can lead to steric hindrance or, conversely, establish new beneficial interactions within the binding pocket of adenylyl cyclase. Its aromatic ring can participate in π-π stacking or hydrophobic interactions with amino acid residues. Furthermore, the sulfonyl portion of the tosyl group can act as a hydrogen bond acceptor, potentially forming hydrogen bonds with the receptor that are not possible with the acetyl group of forskolin. The tosyl group's electron-withdrawing nature also alters the electronic distribution of the entire molecule, which can affect its binding properties. In some contexts, tosyl-containing compounds have been shown to modulate receptor complex binding and physical properties. The ligand-directed tosyl (LDT) chemistry approach highlights the ability of the tosyl group to be involved in specific chemical labeling of native proteins, suggesting its potential for targeted interactions.

Comprehensive Comparative SAR Analysis of Diverse Forskolin Analogues

To fully appreciate the significance of the C-7 tosyl modification, it is essential to compare this compound with other forskolin analogues. SAR studies have revealed several key structural requirements for the activation of adenylyl cyclase.

Derivatives at the 6β- and 7β-hydroxy functions generally retain activity, though none have been found to be more potent than forskolin itself. Conversely, modifications or removal of the 1α- and 9α-hydroxy groups lead to a significant decrease in activity, highlighting the importance of the α-face of the molecule for biological function. Reduction of the 11-keto group can yield an active 11β-hydroxy derivative, while modifications to the 14,15-vinyl group, such as reduction or epoxidation, diminish or abolish activity.

The following interactive table summarizes the relative activities of various forskolin analogues, providing a comparative context for understanding the impact of the C-7 modification in this compound.

| Compound | Modification | Relative Activity | Reference |

| Forskolin | None (parent compound) | 100% | |

| 7-Deacetylforskolin | Deacetylation at C-7 | Retains activity, lower efficacy | |

| 1,9-Dideoxyforskolin | Removal of hydroxyls at C-1 and C-9 | Inactive | |

| 14,15-Dihydroforskolin | Reduction of the C-14,15 double bond | Reduced activity | |

| 11β-Hydroxyforskolin | Reduction of the C-11 keto group | Active | |

| 6-Acetyl-7-deacetylforskolin | Acetyl group at C-6, hydroxyl at C-7 | Active |

Computational Approaches in SAR Elucidation: Molecular Docking and Quantitative Structure-Activity Relationships (QSAR)

Computational methods have become invaluable in elucidating the SAR of forskolin analogues. Molecular docking studies have been employed to predict the binding modes of these compounds within the allosteric site of adenylyl cyclase. These studies can help to visualize the specific interactions between the ligand and the amino acid residues of the enzyme, providing a rationale for the observed biological activities. For instance, docking studies have identified key residues within the forskolin binding site of adenylyl cyclase isoform 6 (AC6) that interact with the forskolin molecule. Such computational models can be used to predict how the tosyl group of this compound might orient itself within the binding pocket and what new interactions it might form.

Preclinical Research Applications and Chemical Tool Utility of 7 Tosyl 7 Desacetylforskolin

Application as a Biochemical Probe in In Vitro and Ex Vivo Model Systems (e.g., rat adipocyte membranes)

7-Tosyl-7-desacetylforskolin has been effectively utilized as a biochemical probe to investigate cellular processes in isolated membrane preparations, most notably in rat adipocyte membranes. In these ex vivo models, the compound exhibits distinct and separable effects on different membrane-bound proteins.

A key finding is that this compound, unlike its parent compound forskolin (B1673556), does not stimulate adenylyl cyclase. nih.gov Even at concentrations as high as 100 microM, it failed to activate this enzyme in rat adipocyte membranes. nih.gov This lack of adenylyl cyclase activation is a critical feature that allows researchers to study cellular events independently of changes in intracellular cAMP levels.

Conversely, this compound effectively inhibits the glucose transporter in these membranes. nih.gov This inhibitory action allows for the investigation of the glucose transport system and its regulation. The differential activity of this compound on adenylyl cyclase and the glucose transporter in rat adipocyte membranes makes it a specific tool to probe the functions of these two distinct cellular components.

Table 1: Comparative Effects of Forskolin and its Analogs on Adenylyl Cyclase Activation and Glucose Transport Inhibition in Rat Adipocyte Membranes

| Compound | Adenylyl Cyclase Activation (EC50) | Glucose Transport Inhibition (EC50) |

| Forskolin | 2 µM | 0.24 µM |

| 7-Desacetylforskolin | 20 µM | 7.1 µM |

| This compound | No activation up to 100 µM | 8.8 µM |

| 1,9-Dideoxyforskolin | No activation up to 100 µM | 12.8 µM |

Utility in Elucidating Glucose Homeostasis Mechanisms at the Cellular Level (non-human models)

The ability of this compound to inhibit glucose transport in non-human cell models, such as rat adipocytes, provides a valuable tool for studying the mechanisms of glucose homeostasis at the cellular level. By uncoupling the effect on glucose transport from the activation of adenylyl cyclase, researchers can investigate the direct regulation of glucose transporters.

Studies have shown that this compound inhibits glucose transport in adipocyte plasma membranes with an EC50 value of 8.8 microM. nih.gov This inhibition is potent and allows for the exploration of the structural requirements of the forskolin binding site on the glucose transporter, which are distinct from the binding site on adenylyl cyclase. nih.gov The compound's inhibitory effect on cytochalasin B binding to rat adipocyte membranes further corroborates its interaction with the glucose transport machinery. nih.gov

The use of this compound helps to delineate the specific signaling pathways involved in the regulation of glucose uptake, independent of cAMP-mediated signaling cascades that are typically activated by forskolin. This allows for a more precise understanding of the molecular interactions governing glucose transporter function.

Development of Derivatized Analogs for Radioligand Binding Assays for Receptor Characterization

Currently, there is no publicly available scientific literature detailing the development of derivatized analogs of this compound specifically for use in radioligand binding assays for receptor characterization. While radiolabeled analogs of the parent compound, forskolin, have been synthesized and utilized for such purposes, similar derivatization of this compound has not been reported.

Future Research Trajectories and Unexplored Scientific Avenues for 7 Tosyl 7 Desacetylforskolin

Identification of Novel Molecular Targets Beyond Adenylyl Cyclase and Glucose Transporters

While it is established that 7-Tosyl-7-desacetylforskolin does not stimulate adenylyl cyclase, its inhibitory action on glucose transport suggests that it retains biological activity. This opens up avenues to identify other molecular targets that could be modulated by this compound.

Potential Novel Targets for this compound:

| Target Class | Specific Examples | Rationale for Investigation |

| Ion Channels | Voltage-gated potassium (K+) channels | Forskolin (B1673556) and some of its analogs have been shown to directly modulate the gating of voltage-dependent K+ channels, an effect independent of adenylyl cyclase activation. nih.gov Investigating whether this compound shares this property could reveal new mechanisms for regulating neuronal excitability and muscle function. |

| Enzymes | Protein Phosphatase 2A (PP2A) | Forskolin has been reported to activate the tumor suppressor protein PP2A, and this activity is independent of its effects on cAMP. researchgate.netnih.govmdpi.com Given that this compound is inactive at adenylyl cyclase, it would be a valuable tool to explore the structural requirements for PP2A activation by the forskolin scaffold. |

| Nuclear Receptors | Pregnane X Receptor (PXR) | Some forskolin derivatives have been shown to interact with nuclear receptors like PXR, which plays a key role in drug metabolism. Examining the interaction of this compound with PXR and other nuclear receptors could uncover roles in regulating gene expression related to xenobiotic and endobiotic metabolism. |

Development of Advanced Synthetic Methodologies for Novel Analog Libraries

The unique activity of this compound highlights the potential for developing novel analogs with even greater selectivity and potency for non-adenylyl cyclase targets. Advanced synthetic strategies are crucial for creating diverse libraries of related compounds for structure-activity relationship (SAR) studies.

Future synthetic efforts could focus on:

Combinatorial Chemistry: The application of combinatorial chemistry would enable the rapid synthesis of a large number of analogs with diverse substitutions at various positions of the forskolin backbone. combichemistry.comnih.govnih.govwikipedia.orgstanford.edu This approach would be instrumental in systematically exploring the chemical space around the this compound scaffold to identify compounds with optimized activity towards newly identified targets.

Total Synthesis and Late-Stage Functionalization: Recent advances in the total synthesis of forskolin provide a platform for creating analogs that are inaccessible through semi-synthesis from the natural product. muni.cz These total synthesis routes can be adapted to incorporate a wide range of functional groups at the 7-position and other sites, allowing for a detailed exploration of SAR. Late-stage functionalization techniques could also be employed to modify the core structure of this compound, providing a rapid way to generate a focused library of derivatives.

Integration with Systems Biology Approaches for Comprehensive Pathway Mapping

To gain a holistic understanding of the cellular effects of this compound, it is essential to move beyond single-target identification and embrace a systems biology approach. By integrating various "omics" technologies, researchers can map the global changes in cellular pathways and networks upon treatment with the compound. nih.govnih.govspringernature.comresearchgate.netfrontiersin.org

Proposed Systems Biology Workflow for this compound:

| Omics Approach | Objective | Potential Insights |

| Proteomics | To identify changes in protein expression and post-translational modifications. nih.govmdpi.commdpi.com | Uncovering downstream signaling pathways affected by the compound and identifying potential protein interaction partners. |

| Metabolomics | To analyze alterations in the cellular metabolome. mdpi.commdpi.com | Revealing effects on metabolic pathways, such as glycolysis, lipid metabolism, and amino acid metabolism, which could be linked to its glucose transport inhibitory activity. |

| Transcriptomics | To profile changes in gene expression. | Identifying gene networks that are modulated by the compound, providing clues about its mechanism of action and potential long-term cellular effects. |

By integrating data from these different omics layers, it will be possible to construct comprehensive models of the cellular response to this compound, leading to a more complete understanding of its mechanism of action and potential therapeutic applications.

Exploration of its Utility in Emerging In Vitro and Ex Vivo Research Models for Cellular Physiology

The distinct pharmacological profile of this compound makes it a valuable probe for dissecting cellular processes in a variety of advanced research models.

Potential Applications in Advanced Research Models:

| Model System | Research Area | Rationale |

| Primary Cell Cultures | Neuroscience, Cardiology, Endocrinology | Studying the effects of the compound on the physiology of specific cell types, such as neurons, cardiomyocytes, or pancreatic beta cells, in a more physiologically relevant context than immortalized cell lines. nih.govnih.gov |

| Stem Cell-Derived Models | Developmental Biology, Disease Modeling | Investigating the role of the compound's targets in stem cell differentiation and function. Forskolin is known to be involved in the maintenance and differentiation of stem cells. captivatebio.comcellgs.comstemcell.comreprocell.com |

| Organoid Cultures | Organ-specific Physiology and Disease | Utilizing 3D organoid models of tissues such as the intestine, liver, or pancreas to study the effects of the compound on tissue architecture and function in a setting that more closely mimics the in vivo environment. nih.govpubcompare.ai |

The use of this compound in these sophisticated models will not only help to elucidate its own biological functions but will also contribute to a deeper understanding of the fundamental physiological processes in which its molecular targets are involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.